molecular formula C24H25N5O2 B7700542 N'-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 445428-40-0

N'-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B7700542
CAS No.: 445428-40-0
M. Wt: 415.5 g/mol
InChI Key: RXHCBRLJEPMERV-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a pyrrole ring, an imidazo[1,2-a]pyridine core, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine coreThe final step involves the formation of the carbohydrazide group through a hydrazinolysis reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as copper(I) iodide, and specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This disruption leads to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-5-31-21-11-9-20(10-12-21)29-16(2)14-19(18(29)4)15-25-27-24(30)23-17(3)26-22-8-6-7-13-28(22)23/h6-15H,5H2,1-4H3,(H,27,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHCBRLJEPMERV-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=C(N=C4N3C=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.